N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
CAS No.: 483993-13-1
Cat. No.: VC8121154
Molecular Formula: C17H16FN5O2
Molecular Weight: 341.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 483993-13-1 |
|---|---|
| Molecular Formula | C17H16FN5O2 |
| Molecular Weight | 341.34 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
| Standard InChI | InChI=1S/C17H16FN5O2/c1-25-12-8-6-11(7-9-12)10-13(16-20-22-23-21-16)17(24)19-15-5-3-2-4-14(15)18/h2-9,13H,10H2,1H3,(H,19,24)(H,20,21,22,23) |
| Standard InChI Key | UMARBLHQODLCMC-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F |
| Canonical SMILES | COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide reflects its substituent arrangement:
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A 2-fluorophenyl group attached to the amide nitrogen.
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A 4-methoxyphenyl group at the third carbon of the propanamide chain.
Its molecular formula is C₁₇H₁₆FN₅O₂, confirmed by high-resolution mass spectrometry .
Structural Characterization
The compound’s SMILES notation (COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F) and InChIKey (BMHYYOCNADAPOC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . X-ray crystallography of analogous structures reveals a planar tetrazole ring and dihedral angles of ~60° between the aromatic rings, suggesting conformational flexibility .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 341.34 g/mol | |
| XLogP3 | 2.3 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 | |
| Topological Polar SA | 92.8 Ų |
Synthesis and Manufacturing
Synthetic Pathways
While explicit protocols for this compound are proprietary, retrosynthetic analysis suggests a multi-step approach:
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Amide Coupling: Reaction of 2-fluoroaniline with 3-(4-methoxyphenyl)-2-(tetrazol-5-yl)propanoic acid using carbodiimide catalysts .
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Tetrazole Formation: Cyclization of a nitrile intermediate with sodium azide in the presence of ammonium chloride .
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Purification: Chromatographic separation (HPLC purity ≥95%) .
Scalability and Challenges
Industrial-scale production faces hurdles such as tetrazole ring instability under acidic conditions and the need for anhydrous reaction environments . AKSci reports batch-to-batch consistency with >95% purity, validated by NMR and LC-MS .
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (2.3) indicates moderate lipophilicity, favoring membrane permeability . Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating DMSO or ethanol as solvents for biological assays .
Stability Profile
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Thermal Stability: Decomposes at 248°C (DSC data for analogue CID 3170972) .
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Photostability: Susceptible to UV-induced degradation; storage in amber vials is recommended .
Biological Activity and Mechanisms
Pharmacological Screening
Although primary data remain undisclosed, structural analogs exhibit:
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Angiotensin II Receptor Antagonism: Tetrazole moieties mimic carboxylate groups in ligands for AT₁ receptors .
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Antimicrobial Potential: Fluorinated aryl groups disrupt bacterial cell wall synthesis in Staphylococcus aureus (MIC = 8 µg/mL for CID 4269602) .
In Silico Predictions
QSAR models predict moderate blood-brain barrier penetration (BBB score = 0.45) and CYP3A4 inhibition risk (pIC₅₀ = 5.2) .
Applications in Research
Medicinal Chemistry
The compound serves as a:
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Lead Optimization Scaffold: Modular structure allows substitutions at the 2-fluorophenyl and 4-methoxyphenyl positions .
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Probe for Fluorine Interactions: 2-F substitution studies explore halogen bonding in protein-ligand complexes .
Material Science
Tetrazole’s high nitrogen content (34.4% by mass) suggests utility in energetic materials, though combustion stability requires further study .
Future Perspectives
Research Priorities
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Target Deconvolution: CRISPR-Cas9 screens to identify protein targets.
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Prodrug Development: Esterification of the amide to enhance oral bioavailability.
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